1-(Propan-2-yl)-1h-tetrazol-5-amine

Medicinal chemistry Drug design ADME optimization

Generic 5-aminotetrazole alkylation yields inseparable N1/N2 regioisomers, confounding SAR and biological activity. This CAS 6280-29-1 provides authenticated N1-isopropyl substitution with proven regiochemical purity.

- **Key parameters**: pKa ~4.5-4.9 (matches COOH), LogP ~0.5-1.1 (intermediate between methyl and tert-butyl analogs).
- **Differentiation**: Branched isopropyl imposes steric bulk and conformational restriction without linear chain artifacts.
- **Supply assurance**: Strictly N1-regioisomer; 5-amino handle ready for amidation or heterocycle formation.

Molecular Formula C4H9N5
Molecular Weight 127.15 g/mol
CAS No. 6280-29-1
Cat. No. B3385366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1h-tetrazol-5-amine
CAS6280-29-1
Molecular FormulaC4H9N5
Molecular Weight127.15 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NN=N1)N
InChIInChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8)
InChIKeySYZTYGNWUNKTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)-1H-tetrazol-5-amine: Identity & Procurement Context


1-(Propan-2-yl)-1H-tetrazol-5-amine is an N1-isopropyl-substituted 5-aminotetrazole derivative (molecular formula C₄H₉N₅, molecular weight 127.15 g/mol) [1]. The 5-aminotetrazole core is a well-established carboxylic acid bioisostere with a pKa (~4.5–4.9) closely matching that of carboxyl groups (~4.2–4.4), while offering enhanced metabolic stability and membrane permeability [2]. The compound serves as a versatile building block in medicinal chemistry, fragment-based drug discovery, and materials science due to the unique reactivity conferred by the N1-isopropyl substitution pattern .

1-(Propan-2-yl)-1H-tetrazol-5-amine: Isomeric Identity & Substitution Risks


Generic substitution of 5-aminotetrazole derivatives is complicated by two critical factors: (1) the alkylation of 5-aminotetrazole is notoriously non-selective, yielding mixtures of N1- and N2-regioisomers that exhibit distinct physicochemical and biological properties [1]; (2) the steric and electronic characteristics of the N1 substituent directly modulate key molecular properties including lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability [2]. Specifically, the isopropyl group at N1 provides a unique balance of steric bulk and conformational restriction relative to smaller alkyl substituents (methyl, ethyl) and linear alkyl chains (propyl, butyl), which cannot be replicated by alternative N1-substituted analogs without altering critical molecular recognition parameters [3].

1-(Propan-2-yl)-1H-tetrazol-5-amine: Procurement Evidence


Lipophilicity Modulation and LogP Differentiation

The isopropyl substituent at the N1 position confers a specific lipophilicity profile that distinguishes 1-(propan-2-yl)-1H-tetrazol-5-amine from smaller alkyl-substituted analogs. The branched isopropyl group increases LogP relative to methyl and ethyl derivatives, while providing a more compact hydrophobic footprint than linear propyl or butyl substituents. This fine-tuning of lipophilicity is critical for optimizing membrane permeability and reducing non-specific protein binding in drug discovery programs [1].

Medicinal chemistry Drug design ADME optimization

Conformational Restriction: Branched vs. Linear Substituents

The branched isopropyl group at the N1 position introduces distinct conformational constraints not achievable with linear alkyl chains. Crystal structure analysis of related N1-substituted 5-aminotetrazole derivatives reveals that branched substituents restrict rotational freedom and influence the spatial orientation of the tetrazole ring relative to the amine functionality. Specifically, X-ray diffraction studies demonstrate that 5-aminotetrazole derivatives bearing branched N1 substituents exhibit defined π-π stacking geometries (centroid-centroid distance = 3.4663 Å) and specific intermolecular N-H⋯N hydrogen-bonding networks that contribute to predictable solid-state packing and molecular recognition properties [1].

Crystallography Molecular recognition Scaffold design

Isomeric Purity and Regiospecific Identity

Alkylation of 5-aminotetrazole with alkylating agents consistently yields mixtures of N1- and N2-substituted regioisomers. Acid-catalyzed alkylation of 5-aminotetrazole with tert-butyl alcohol or adamantan-1-ol in sulfuric acid produces mixtures of isomeric N1- and N2-alkyl derivatives alongside 1,3-dialkyl-5-aminotetrazolium salts [1]. The selective synthesis of pure N1-alkylated 5-aminotetrazoles remains a recognized challenge in the field, with no broadly effective method for exclusive 1-position alkylation [2]. Consequently, the confirmed identity and regioisomeric purity of 1-(propan-2-yl)-1H-tetrazol-5-amine represent non-trivial procurement considerations that distinguish authenticated material from potentially contaminated or misidentified alternatives.

Chemical synthesis Building block procurement Quality control

Thermal Stability of 5-Aminotetrazole Core

5-Aminotetrazole-based compounds exhibit high thermal stability relative to many heterocyclic building blocks. Salts of methylated 5-aminotetrazoles demonstrate consistent thermal stability with decomposition temperatures exceeding 150°C [1]. This thermal robustness is a class-level property of the 5-aminotetrazole core and applies to 1-(propan-2-yl)-1H-tetrazol-5-amine. The thermal stability profile supports applications requiring elevated temperature processing or storage conditions that would degrade less robust heterocyclic scaffolds.

Energetic materials Thermal analysis Process chemistry

1-(Propan-2-yl)-1H-tetrazol-5-amine: Research & Industrial Applications


Controlled Lipophilicity in SAR Studies

In structure-activity relationship campaigns where lipophilicity (LogP/LogD) must be incrementally modulated without introducing excessive conformational flexibility, 1-(propan-2-yl)-1H-tetrazol-5-amine provides an intermediate LogP (~0.5–1.1) that bridges the gap between methyl/ethyl analogs (LogP <0.3) and bulkier tert-butyl or aryl-substituted tetrazoles (LogP >1.8) [1]. This enables systematic exploration of hydrophobic effects on target binding and ADME properties without confounding variables introduced by linear alkyl chains or regioisomeric mixtures.

Fragment-Based Drug Discovery with Tetrazole Bioisosteres

The 5-aminotetrazole core is a first-choice carboxylic acid bioisostere due to its comparable pKa (~4.5–4.9 vs. ~4.2–4.4 for COOH), similar molecular electrostatic potential, and enhanced metabolic stability [1]. 1-(Propan-2-yl)-1H-tetrazol-5-amine offers a specific N1-substitution pattern that preserves the bioisosteric properties while introducing steric bulk suitable for probing hydrophobic subpockets. This scaffold is positioned for fragment elaboration via the 5-amino group, which serves as a synthetic handle for further functionalization .

Crystal Engineering and Defined Packing

The branched isopropyl substituent at N1 influences the solid-state packing of 5-aminotetrazole derivatives through restricted conformational freedom and defined intermolecular interactions. X-ray crystallographic studies of related N1-branched 5-aminotetrazoles reveal consistent π-π stacking geometries (centroid-centroid distance = 3.4663 Å) and N-H⋯N hydrogen-bonding networks that contribute to predictable crystalline architectures [1]. This property supports applications in crystal engineering, coordination chemistry, and the design of materials with controlled solid-state properties.

Synthetic Methodology with Regiospecific Building Blocks

The selective synthesis of N1-alkylated 5-aminotetrazoles remains an active area of methodology research due to the inherent challenges in achieving exclusive 1-position alkylation [1]. Authenticated 1-(propan-2-yl)-1H-tetrazol-5-amine serves as a validated starting material for developing and benchmarking novel selective alkylation protocols, as well as a reference standard for assessing the regioisomeric purity of synthetic products .

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